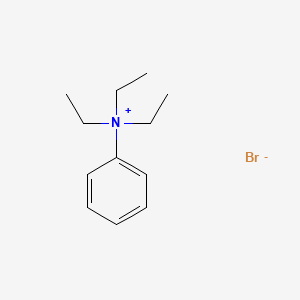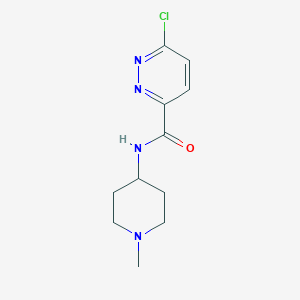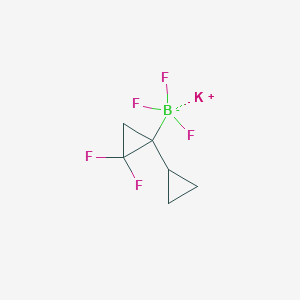
Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide is known for its exceptional versatility and reactivity. It undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions are tailored to the specific requirements of the desired transformation. The major products formed from these reactions depend on the nature of the reactants and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
This compound has found applications in multiple scientific research fields due to its unique properties. In chemistry, it is used as a reagent in various synthetic transformations. In biology and medicine, its potential applications are being explored for drug development and other therapeutic purposes. Additionally, it has industrial applications where its reactivity and stability are advantageous.
Vergleich Mit ähnlichen Verbindungen
Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide is unique due to its specific structural features and reactivity. Similar compounds include other boron-containing compounds and cyclopropyl derivatives . The uniqueness of this compound lies in its combination of cyclopropyl and trifluoroboranuide moieties, which confer distinct chemical and physical properties.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique properties and potential applications. While detailed information on its preparation methods, mechanism of action, and specific applications is limited, its versatility and reactivity make it a valuable asset in various fields of study.
Eigenschaften
Molekularformel |
C6H7BF5K |
|---|---|
Molekulargewicht |
224.02 g/mol |
IUPAC-Name |
potassium;(1-cyclopropyl-2,2-difluorocyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF5.K/c8-6(9)3-5(6,4-1-2-4)7(10,11)12;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
FKCFYSSIZOWZOX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1(CC1(F)F)C2CC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


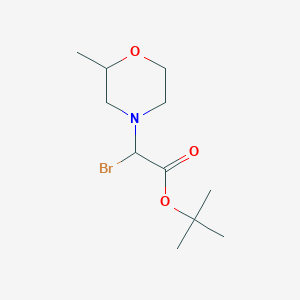
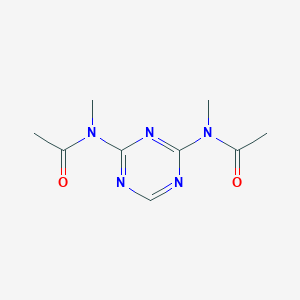
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
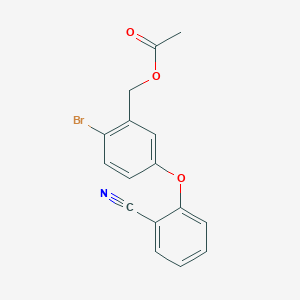
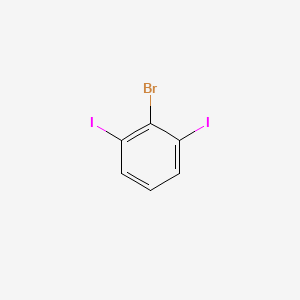
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
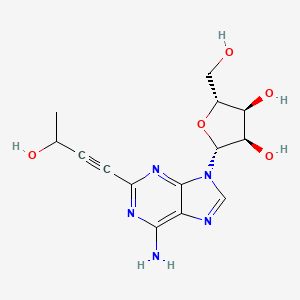
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)
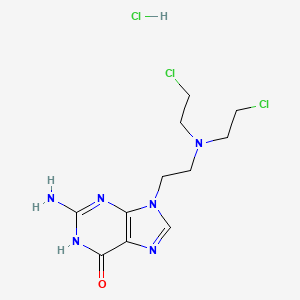

![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)
